molecular formula C5H2N2O2S B1523352 2-Cyanothiazole-4-carboxylic acid CAS No. 1211527-90-0

2-Cyanothiazole-4-carboxylic acid

Cat. No. B1523352
M. Wt: 154.15 g/mol
InChI Key: JVDDKWORZYQKOK-UHFFFAOYSA-N
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Description

2-Cyanothiazole-4-carboxylic acid is a chemical compound with the molecular weight of 154.15 . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

The synthesis of 2-Cyanothiazole-4-carboxylic acid involves the reaction of cyanogen gas with a readily available dithiane, forming an intermediate which can be further functionalized and isolated by the acylation of the hydroxy group . Dehydration using trimethylsilyl chloride then furnishes 2-cyanothiazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Cyanothiazole-4-carboxylic acid has been utilized in novel synthetic routes to create 4-Cyanoisothiazoles. These compounds have been prepared using β-cyano enamines with thionyl chloride or sulfur monochloride, mainly in nonpolar solvents or without a solvent. This reaction demonstrates the versatile use of 2-Cyanothiazole-4-carboxylic acid in organic synthesis (Naito et al., 1968).

Application in Antiviral Research

  • Research has shown the potential of derivatives of 2-Cyanothiazole-4-carboxylic acid in antiviral activities. Specifically, compounds derived from this acid have been synthesized and tested against herpes virus, parainfluenza virus, and rhinovirus. These studies highlight the importance of 2-Cyanothiazole-4-carboxylic acid in the development of antiviral agents (Srivastava et al., 1977).

Role in Forensic Science

  • 2-Cyanothiazole-4-carboxylic acid derivatives, like 2-aminothiazoline-4-carboxylic acid (ATCA), have been identified as reliable biomarkers for cyanide poisoning. The development of methods for determining ATCA in postmortem specimens has significant implications in forensic science, providing new tools for the analysis of cyanide exposure (Giebułtowicz et al., 2016).

Application in Catalysis and Material Science

  • 2-Cyanothiazole-4-carboxylic acid derivatives have been used in catalytic processes for synthesizing various compounds. For example, research on the catalytic vapor phase ammoxidation of certain thiazolines using chromium cobalt molybdate as a catalyst demonstrates the use of these compounds in material science and catalysis (Crowder & Diplas, 2000).

Biological and Medicinal Chemistry

  • The compound has been explored in the synthesis of biologically active compounds, particularly in the development of peptidomimetics and HSP90 inhibitors. This research illustrates the role of 2-Cyanothiazole-4-carboxylic acid in the creation of new medicinal compounds with potential therapeutic applications (Ferrini et al., 2015).

Safety And Hazards

The safety data sheet for 2-Cyanothiazole-4-carboxylic acid indicates that it causes skin irritation and serious eye irritation. It may also cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

Future Directions

2-Aminothiazoles, a related class of compounds, have shown promising therapeutic roles and are considered significant in medicinal chemistry . It is anticipated that these synthesized compounds are promising potent antibacterial therapeutic agents . In the future, it is aimed to develop a pharmacophore model from these compounds to have a best lead molecule for the UDP-N-acetylmuramate/ l-alanine ligase target enzyme .

properties

IUPAC Name

2-cyano-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N2O2S/c6-1-4-7-3(2-10-4)5(8)9/h2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDDKWORZYQKOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanothiazole-4-carboxylic acid

CAS RN

1211527-90-0
Record name 2-Cyano-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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